2,4,6-Trichlorophenyl Formate: A Comprehensive Technical Guide for Researchers
2,4,6-Trichlorophenyl Formate: A Comprehensive Technical Guide for Researchers
CAS Number: 4525-65-9
This in-depth technical guide provides a comprehensive overview of 2,4,6-Trichlorophenyl Formate (B1220265), a crucial reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, applications, and detailed experimental protocols.
Core Properties and Specifications
2,4,6-Trichlorophenyl Formate is a white to off-white crystalline powder.[1][2] It is recognized for its high reactivity as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[3][4][5]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 4525-65-9 | [1][2][6][7] |
| Molecular Formula | C₇H₃Cl₃O₂ | [7][8] |
| Molecular Weight | 225.46 g/mol | [7][8] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 81.0 to 85.0 °C | [1] |
| Purity | >97.0% (HPLC) | [1] |
| Solubility | Soluble in THF and DMF | [3] |
| Storage Temperature | Room Temperature | [2] |
Spectral Data
| Spectrum | Details | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.41 (s, 1H), 7.41 (s, 2H) | [1][9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.2, 141.9, 132.6, 129.2, 128.7 | [9] |
| IR (ATR, neat) cm⁻¹ | 3078, 1732, 1563, 1447, 1385, 1227, 1085, 1057, 850, 820, 805, 678, 562 | [9] |
Applications in Organic Synthesis
The primary application of 2,4,6-Trichlorophenyl Formate is as a highly effective and easily handleable crystalline carbon monoxide (CO) surrogate.[3][4][5] Its utility shines in palladium-catalyzed carbonylation reactions of aryl/alkenyl halides and triflates.[3][4][5]
The key advantage of this reagent is its ability to generate CO in situ under mild conditions, typically at room temperature in the presence of a weak base like triethylamine (B128534) (NEt₃).[3][5][10] This circumvents the need for handling toxic CO gas, making the carbonylation process safer and more convenient for laboratory-scale synthesis.[10] The resulting 2,4,6-trichlorophenyl esters are versatile intermediates that can be readily converted into a variety of carboxylic acid derivatives, such as amides and thioesters.[3][5]
Experimental Protocols
Synthesis of 2,4,6-Trichlorophenyl Formate
A common method for the preparation of 2,4,6-Trichlorophenyl Formate involves the reaction of 2,4,6-trichlorophenol (B30397) with a formylating agent.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of 2,4,6-Trichlorophenyl Formate.
Palladium-Catalyzed Carbonylation using 2,4,6-Trichlorophenyl Formate
This protocol outlines the general procedure for the carbonylation of an aryl halide.
Materials:
-
Aryl halide (e.g., 2-Iodofluorene)
-
2,4,6-Trichlorophenyl Formate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a reaction vessel, add the aryl halide, 2,4,6-trichlorophenyl formate, palladium(II) acetate, and the ligand.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent, followed by the base.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography, to yield the corresponding 2,4,6-trichlorophenyl ester.
Diagram of the Palladium-Catalyzed Carbonylation Workflow
Caption: Step-by-step workflow for a typical palladium-catalyzed carbonylation reaction.
Conversion of 2,4,6-Trichlorophenyl Ester to an Amide
The resulting ester from the carbonylation reaction can be further functionalized.
Materials:
-
2,4,6-Trichlorophenyl ester
-
Amine (e.g., Morpholine)
-
Base (e.g., Triethylamine)
-
Catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the 2,4,6-trichlorophenyl ester in the anhydrous solvent.
-
Add the base, catalyst, and the amine to the solution.
-
The reaction mixture is stirred at an elevated temperature (e.g., 45 °C) for a specified time (e.g., 20 hours).
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the final amide.
Diagram of the Amide Formation Workflow
Caption: General procedure for converting the intermediate ester to a final amide product.
Safety and Handling
2,4,6-Trichlorophenyl Formate is classified as a hazardous substance.[11] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
Precautionary Measures:
-
Use in a well-ventilated area.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Handle and dispose of as hazardous waste in accordance with local, regional, and national regulations.[13]
This technical guide serves as a foundational resource for the safe and effective use of 2,4,6-Trichlorophenyl Formate in a research setting. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2,4,6-Trichlorophenyl Formate | 4525-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2,4,6-Trichlorophenyl Formate | 4525-65-9 [sigmaaldrich.com]
- 3. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]
- 4. nbinno.com [nbinno.com]
- 5. Trichlorophenyl formate: highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trichlorophenyl Formate | 4525-65-9 | EAA52565 [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. 2,4,6-Trichlorophenyl formate [oakwoodchemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. 2,4,6-Trichlorophenyl formate | C7H3Cl3O2 | CID 53750963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4,6-Trichlorophenyl Formate: Properties, Uses, Safety, Supplier & SDS | High-Purity Chemical Manufacturer in China [chlorobenzene.ltd]
- 13. fishersci.com [fishersci.com]
